Bromoacetamido-PEG11-azide
CAS No.:
Cat. No.: VC17995397
Molecular Formula: C26H51BrN4O12
Molecular Weight: 691.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H51BrN4O12 |
|---|---|
| Molecular Weight | 691.6 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
| Standard InChI | InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32) |
| Standard InChI Key | NCUYWFZRLBRWFD-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bromoacetamido-PEG11-azide (CAS 2172677-17-5) features a linear PEG chain comprising 11 ethylene oxide units, flanked by a bromoacetamido group at one terminus and an azide (-N3) at the other. The PEG backbone confers hydrophilicity, while the terminal groups enable orthogonal reactivity:
-
Bromoacetamido moiety: Reacts with thiols (-SH) via nucleophilic substitution, forming stable thioether bonds at pH >8.0 .
-
Azide group: Participates in Huisgen cycloaddition with alkynes, producing triazole linkages under copper catalysis or strain-promoted conditions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₆H₅₁BrN₄O₁₂ | |
| Molecular weight | 691.61 g/mol | |
| Purity | ≥95% | |
| PEG spacer length | 46.0 Å (39 atoms) | |
| Solubility | Aqueous buffers, DMSO, DMF |
The discrete PEG (dPEG®) structure ensures monodispersity, unlike polydisperse traditional PEGs, which is critical for reproducible pharmacokinetics .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three stages:
-
PEG chain elongation: Stepwise addition of ethylene oxide units to achieve the 11-mer backbone.
-
Bromoacetamido incorporation: Reaction of the PEG amine with bromoacetyl bromide under anhydrous conditions.
-
Azide functionalization: Displacement of a terminal leaving group (e.g., mesylate) with sodium azide .
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): NMR confirms PEG spacer integrity (δ 3.6–3.8 ppm for ethylene oxide protons) and bromoacetamido formation (δ 3.4 ppm for -CH₂Br) .
-
Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ peak at m/z 692.61, aligning with theoretical values .
Reactivity and Bioconjugation Mechanisms
Thiol-Bromoacetamido Chemistry
The bromoacetamido group exhibits selective reactivity toward cysteine residues and other thiol-containing molecules:
This reaction proceeds efficiently at pH 8.0–9.0, avoiding maleimide instability at alkaline conditions .
Azide-Alkyne Click Chemistry
The azide terminus enables two conjugation strategies:
-
Copper-catalyzed (CuAAC): Requires Cu(I) catalysts, yielding 1,4-disubstituted triazoles.
-
Strain-promoted (SPAAC): Utilizes cyclooctynes (e.g., DBCO) for copper-free applications in sensitive biological systems .
Table 2: Comparison of Click Chemistry Methods
| Parameter | CuAAC | SPAAC |
|---|---|---|
| Reaction time | 1–2 hours | 12–24 hours |
| Biocompatibility | Limited (cytotoxic Cu) | High |
| Kinetic rate (k) | ||
| Applications | In vitro labeling | In vivo targeting |
Biomedical Applications
Drug Delivery Systems
Bromoacetamido-PEG11-azide facilitates the creation of antibody-drug conjugates (ADCs) with enhanced stability:
-
Tumor-targeting ADCs: Conjugation of anti-HER2 antibodies to monomethyl auristatin E (MMAE) via PEG11 spacer improves solubility and reduces aggregation .
-
mRNA-LNP formulations: PEGylation of lipid nanoparticles reduces hepatic clearance, increasing circulation half-life from 2 to 8 hours in murine models .
Diagnostic Probes
-
Fluorophore labeling: Site-specific attachment of Cy5.5 to cysteine-tagged proteins achieves 95% labeling efficiency without quenching .
-
PET imaging agents: -labeled peptides conjugated via PEG11 show 3-fold higher tumor uptake compared to shorter PEG spacers .
Comparative Analysis With Related PEG Derivatives
Table 3: Functional PEG Derivatives Comparison
| Compound | Functional Groups | PEG Length | Key Advantage | Limitation |
|---|---|---|---|---|
| Bromoacetamido-PEG11-azide | BrCH₂CONH, N₃ | 11 units | Dual orthogonal reactivity | Higher cost vs. mono-functional PEGs |
| Maleimide-PEG12-azide | Maleimide, N₃ | 12 units | Faster thiol reactivity | pH-sensitive degradation |
| NHS-PEG10-DBCO | NHS ester, DBCO | 10 units | Copper-free conjugation | Limited to amine-containing targets |
| SH-PEG9-alkyne | Thiol, alkyne | 9 units | Direct disulfide formation | Oxidation-prone in serum |
The 46.0 Å PEG11 spacer optimally balances conjugate size (avoiding renal filtration) and steric accessibility, unlike shorter PEG3 (17.5 Å) or longer PEG24 variants .
Challenges and Future Perspectives
Current Limitations
-
Steric hindrance: The PEG11 spacer may reduce binding affinity in small-molecule conjugates (e.g., <500 Da drugs).
-
Batch variability: Despite dPEG® technology, lot-to-lot molecular weight variations of ±2 Da persist .
Emerging Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume